molecular formula C13H18ClN3O B1399353 1-(4-((3-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone CAS No. 1316218-46-8

1-(4-((3-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone

Cat. No.: B1399353
CAS No.: 1316218-46-8
M. Wt: 267.75 g/mol
InChI Key: FAMOJTRMHIHCIH-UHFFFAOYSA-N
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Description

1-(4-((3-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic rings containing one nitrogen atom and one or more additional heteroatoms. This compound is known for its pharmaceutical properties and is used in various scientific research applications.

Preparation Methods

The synthesis of 1-(4-((3-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone involves several steps. One common method includes the reaction of 3-chloropyrazine with azepane in the presence of a suitable catalyst to form the desired product . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce larger quantities of the compound efficiently.

Chemical Reactions Analysis

1-(4-((3-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide, leading to the formation of substituted products.

Scientific Research Applications

1-(4-((3-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceutical drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 1-(4-((3-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-((3-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone can be compared with other similar compounds, such as:

    Azepane derivatives: These compounds share the seven-membered ring structure with nitrogen and exhibit similar chemical properties.

    Pyrazine derivatives: Compounds containing the pyrazine ring, which may have similar biological activities and chemical reactivity.

    Chlorinated heterocycles: These compounds contain chlorine atoms within their heterocyclic structures and may have comparable reactivity and applications.

The uniqueness of this compound lies in its specific combination of the azepane and pyrazine rings, along with the presence of a chlorine atom, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[(3-chloropyrazin-2-yl)methyl]azepan-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O/c1-10(18)17-7-2-3-11(4-8-17)9-12-13(14)16-6-5-15-12/h5-6,11H,2-4,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMOJTRMHIHCIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(CC1)CC2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001150818
Record name Ethanone, 1-[4-[(3-chloro-2-pyrazinyl)methyl]hexahydro-1H-azepin-1-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001150818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1316218-46-8
Record name Ethanone, 1-[4-[(3-chloro-2-pyrazinyl)methyl]hexahydro-1H-azepin-1-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1316218-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[4-[(3-chloro-2-pyrazinyl)methyl]hexahydro-1H-azepin-1-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001150818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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